5-bromo-3-pyrrolidin-1-ylpyridazine
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H10BrN3 |
|---|---|
Molecular Weight |
228.09 g/mol |
IUPAC Name |
5-bromo-3-pyrrolidin-1-ylpyridazine |
InChI |
InChI=1S/C8H10BrN3/c9-7-5-8(11-10-6-7)12-3-1-2-4-12/h5-6H,1-4H2 |
InChI Key |
YADBAKPZIDGPFW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=NN=CC(=C2)Br |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Transformations of 5 Bromo 3 Pyrrolidin 1 Ylpyridazine
Strategies for the Direct Synthesis of 5-Bromo-3-pyrrolidin-1-ylpyridazine
The direct synthesis of this compound can be approached through several strategic routes, primarily involving the construction of the key bonds to the pyridazine (B1198779) core.
Pyrrolidin-1-yl Introduction via Nucleophilic Substitution on Halogenated Pyridazines
The most common and direct method for the synthesis of this compound involves the nucleophilic aromatic substitution (SNAr) of a suitable dihalogenated pyridazine with pyrrolidine (B122466). The electron-deficient nature of the pyridazine ring facilitates attack by nucleophiles, particularly at positions ortho and para to the ring nitrogens. youtube.com
A key precursor for this synthesis is a 3,5-dihalopyridazine. While both 3,5-dibromo and 3,5-dichloropyridazine (B104411) can be considered, the differential reactivity of the halogens in a mixed halide substrate like 3-bromo-5-chloropyridazine (B8054052) could in principle be exploited. However, the synthesis often proceeds from symmetrically substituted pyridazines. For instance, the reaction of 3,5-dibromopyridine (B18299) with aliphatic amines, such as pyrrolidine, has been shown to selectively replace the bromine atom at the 3-position. This selectivity is attributed to the electronic effects of the pyridazine nitrogens.
The efficiency of the nucleophilic substitution reaction is highly dependent on the reaction conditions. Traditional methods often require harsh conditions, but modern techniques have enabled milder and more efficient syntheses.
Microwave-assisted organic synthesis has emerged as a powerful tool for the rapid and efficient amination of halogenated pyridines and pyridazines. crossref.org For example, the reaction of 3,5-dibromopyridine with excess aliphatic amines under microwave irradiation at 150°C for as little as 30 minutes can lead to the selective formation of the 3-amino derivative in high yields (>85%) without the need for a metal catalyst or a base. The uniform heating provided by microwaves helps to minimize side reactions, such as di-substitution, thus ensuring high regioselectivity.
In the absence of microwave irradiation, the reaction typically requires a solvent and often a base to neutralize the hydrogen halide formed during the reaction. Common solvents for nucleophilic aromatic substitutions include polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or alcohols. The choice of base can also influence the reaction outcome, with common choices being inorganic carbonates (e.g., K₂CO₃, Cs₂CO₃) or tertiary amines (e.g., triethylamine). The reaction temperature can range from room temperature to elevated temperatures, depending on the reactivity of the substrate and the nucleophile.
Cyclization Approaches to Construct the Pyridazine Ring System with Pre-existing Pyrrolidine Moiety (if applicable)
While less common for this specific compound, the construction of the pyridazine ring with a pre-existing pyrrolidine moiety is a plausible synthetic strategy. This would typically involve the condensation of a 1,4-dicarbonyl compound, already bearing the pyrrolidine group, with hydrazine (B178648) or a hydrazine derivative. scielo.org.za The challenge in this approach lies in the synthesis of the appropriately substituted 1,4-dicarbonyl precursor.
Bromination Techniques for Pyridazinyl-Pyrrolidine Scaffolds
An alternative synthetic route could involve the bromination of a 3-pyrrolidin-1-ylpyridazine scaffold. Direct bromination of an existing pyridazinyl-pyrrolidine could be achieved using a suitable brominating agent. Electrophilic aromatic substitution on the pyridazine ring is generally difficult due to its electron-deficient nature. However, the pyrrolidine substituent, being an electron-donating group, would activate the pyridazine ring towards electrophilic attack, likely directing the incoming bromine to the 5-position. Common brominating agents for such reactions include N-bromosuccinimide (NBS) in a suitable solvent like acetic acid.
Derivatization and Analog Synthesis from this compound
The bromine atom at the 5-position of this compound serves as a versatile handle for a wide range of derivatization reactions, most notably transition-metal-catalyzed cross-coupling reactions. These reactions allow for the introduction of various aryl, heteroaryl, alkyl, and other functional groups, leading to a diverse library of analogs.
Palladium-catalyzed cross-coupling reactions are particularly powerful tools for C-C and C-N bond formation. The Suzuki-Miyaura coupling, which involves the reaction of the bromo-pyridazine with a boronic acid or ester in the presence of a palladium catalyst and a base, is a widely used method for introducing new carbon-carbon bonds. nih.govrsc.orgresearchgate.net The choice of ligand on the palladium catalyst can be crucial for achieving high yields and, in the case of dihalogenated substrates, for controlling site-selectivity. nih.govrsc.orgresearchgate.net For 3,5-dihalopyridazines, the coupling can be directed to either the 3- or 5-position by careful selection of the phosphine (B1218219) ligand. nih.govrsc.org
The Buchwald-Hartwig amination is another important palladium-catalyzed reaction that allows for the formation of C-N bonds by coupling the bromo-pyridazine with an amine. This reaction is instrumental in synthesizing a wide array of amino-substituted pyridazine derivatives.
Other cross-coupling reactions such as the Sonogashira coupling (with terminal alkynes), Heck reaction (with alkenes), and Stille coupling (with organostannanes) could also be employed to further diversify the structures derived from this compound, although specific examples for this substrate are not prevalent in the literature.
Modification of the Bromine Substituent
The bromine atom at the 5-position of the pyridazine ring is a key handle for introducing molecular diversity through various cross-coupling and substitution reactions.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. researchgate.netrsc.org For this compound, these reactions facilitate the introduction of a wide range of substituents.
Suzuki-Miyaura Coupling: This reaction is a widely used method for forming carbon-carbon bonds by coupling an organoboron compound with an organic halide. nih.govharvard.edu In the case of this compound, a Suzuki-Miyaura reaction with various arylboronic acids can be employed to synthesize 5-aryl-3-pyrrolidin-1-ylpyridazine derivatives. mdpi.com The reaction is typically carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base like potassium carbonate. mdpi.comnih.gov
Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. libretexts.orgorganic-chemistry.org This reaction, catalyzed by a palladium complex and a copper(I) co-catalyst, can be applied to this compound to introduce alkynyl groups at the 5-position. libretexts.orgscirp.org The resulting 5-alkynyl-3-pyrrolidin-1-ylpyridazine derivatives are valuable intermediates for further transformations. scirp.org
Stille Coupling: The Stille reaction involves the coupling of an organotin compound with an organic electrophile, catalyzed by palladium. psu.edulibretexts.org This method can be utilized to functionalize this compound by introducing various organic groups from the corresponding organostannane reagents. nih.gov
Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions
| Coupling Reaction | Reagents & Conditions | Product Type |
|---|---|---|
| Suzuki-Miyaura | Arylboronic acid, Pd(PPh₃)₄, K₂CO₃, 1,4-dioxane/water | 5-Aryl-3-pyrrolidin-1-ylpyridazine |
| Sonogashira | Terminal alkyne, Pd(CF₃COO)₂, PPh₃, CuI, Et₃N, DMF | 5-Alkynyl-3-pyrrolidin-1-ylpyridazine |
| Stille | Organostannane, Pd catalyst | 5-Alkyl/Aryl/Vinyl-3-pyrrolidin-1-ylpyridazine |
Amination Reactions
The introduction of nitrogen-containing functional groups can be achieved through amination reactions, significantly expanding the chemical space accessible from this compound.
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for forming carbon-nitrogen bonds. chemspider.comnih.gov It allows for the coupling of this compound with a wide variety of primary and secondary amines to yield 5-amino-3-pyrrolidin-1-ylpyridazine derivatives. researchgate.net The reaction typically employs a palladium catalyst and a bulky phosphine ligand. chemspider.comnih.gov
Copper-Catalyzed Amination: As an alternative to palladium-based methods, copper-catalyzed amination reactions offer a valuable approach for the synthesis of N-aryl and N-heteroaryl compounds. nih.gov These reactions can be used to introduce amino groups at the 5-position of the pyridazine ring.
Other Functional Group Interconversions
Beyond cross-coupling and amination reactions, the bromine substituent can undergo other transformations to introduce different functionalities. For instance, displacement of the bromide with other nucleophiles can lead to a variety of derivatives. These functional group interconversions further enhance the synthetic utility of the this compound core. vanderbilt.edu
Transformations Involving the Pyrrolidine Ring
The pyrrolidine ring offers additional sites for chemical modification, allowing for the fine-tuning of the molecule's properties.
N-Alkylation and N-Acylation Reactions
The nitrogen atom of the pyrrolidine ring is a nucleophilic center that can readily undergo alkylation and acylation reactions.
N-Alkylation: The introduction of alkyl groups on the pyrrolidine nitrogen can be achieved using various alkylating agents, such as alkyl halides, in the presence of a base. organic-chemistry.orgfabad.org.tr This modification can influence the steric and electronic properties of the molecule.
N-Acylation: Acyl groups can be introduced onto the pyrrolidine nitrogen by reaction with acyl chlorides or anhydrides. N-acylation can be used to introduce a variety of functional groups and to modify the basicity of the pyrrolidine nitrogen. researchgate.net
Functionalization of the Pyrrolidine Ring Carbons
While less common than modifications at the nitrogen atom, the carbon atoms of the pyrrolidine ring can also be functionalized. nih.govosaka-u.ac.jprsc.orgresearchgate.net These transformations often require more specialized synthetic methods, such as ring-opening and subsequent re-cyclization strategies or direct C-H activation. nih.govosaka-u.ac.jprsc.orgresearchgate.net Such modifications can lead to the synthesis of highly complex and substituted pyrrolidine derivatives. researchgate.netresearchgate.net For example, a reaction of a related (Z)-5-bromo-3-(1-methylpyrrolidin-2-ylidene)-3H-indole with pentane-2,4-dione resulted in a ring expansion to a tetrahydroazepine derivative, demonstrating the potential for complex skeletal rearrangements. researchgate.net
Stereoselective Synthesis of Pyrrolidine Derivatives within the Scaffold
The introduction of chirality into drug candidates is a critical aspect of modern drug discovery, as stereoisomers of a compound can exhibit significantly different pharmacological and toxicological profiles. For the this compound scaffold, stereoselectivity can be introduced by modifying the existing pyrrolidine ring or by constructing a chiral pyrrolidine ring directly onto the pyridazine core. While specific literature on the stereoselective synthesis for this exact molecule is limited, several established methodologies for creating chiral pyrrolidines can be applied. chemistryviews.orgnih.govmdpi.com
1,3-Dipolar Cycloaddition Reactions: One of the most powerful methods for constructing substituted pyrrolidines is the [3+2] cycloaddition reaction involving azomethine ylides. chemistryviews.org These ylides, which can be generated in situ from the condensation of an α-amino acid (like a proline derivative) or an imino ester, react with dipolarophiles (alkenes or alkynes) to form the five-membered pyrrolidine ring. chemistryviews.orgresearchgate.net To apply this to the pyridazine scaffold, one could envision a strategy where a pyridazine-containing dipolarophile is reacted with a chiral azomethine ylide, or vice-versa. The stereochemical outcome of these reactions can be controlled with high efficiency using chiral catalysts, such as silver(I) or copper(II) complexes with chiral ligands. organic-chemistry.org This approach allows for the creation of multiple contiguous stereocenters in a single, atom-economical step. nih.gov
Strategies for Stereoselective Pyrrolidine Synthesis
| Method | Description | Potential Application to Scaffold | Key Features |
| Chiral Precursors | Utilizes enantiomerically pure starting materials, such as L-proline or (R)-4-hydroxyproline, which are then elaborated to build the final molecule. mdpi.com | A chiral pyrrolidine fragment could be coupled to a 3,5-dibromopyridazine (B1419067) via nucleophilic aromatic substitution. | Relies on the availability of the chiral pool; stereochemistry is pre-defined. |
| Catalytic Asymmetric [3+2] Cycloaddition | Reaction of an azomethine ylide with an alkene, catalyzed by a chiral metal complex (e.g., Ag(I), Cu(II)) to induce enantioselectivity. chemistryviews.orgorganic-chemistry.org | A pyridazine-substituted alkene could react with an achiral imino ester in the presence of a chiral catalyst to form the pyrrolidine ring directly on the scaffold. | High efficiency, excellent diastereo- and enantioselectivities, creation of multiple stereocenters. organic-chemistry.org |
| Organocatalysis | Employs small chiral organic molecules (e.g., proline derivatives, cinchona alkaloids) to catalyze stereoselective transformations. nih.gov | An organocatalyst could mediate the asymmetric Michael addition of a nucleophile to a pyridazine-containing α,β-unsaturated system, followed by cyclization. | Metal-free conditions, high enantioselectivities, broad substrate scope. |
| Heterogeneous Catalytic Hydrogenation | Reduction of a substituted pyrrole (B145914) precursor using a heterogeneous catalyst (e.g., Rh/C, Pd/C) to form a pyrrolidine with defined stereochemistry. nih.gov | Synthesis of a 3-(pyrrol-1-yl)-5-bromopyridazine followed by diastereoselective hydrogenation, where existing substituents direct the approach of hydrogen. | Can create up to four new stereocenters with excellent diastereoselectivity. nih.gov |
Functionalization of Chiral Pyrrolidine Precursors: A common and practical approach involves starting with a commercially available chiral pyrrolidine derivative, such as (S)- or (R)-proline. mdpi.com These precursors can be chemically modified and then attached to the pyridazine ring. For instance, a derivative of chiral 4-hydroxy-L-proline could be coupled with a di-substituted pyridazine, such as 3,5-dibromopyridazine, via a Williamson ether synthesis or a nucleophilic aromatic substitution (SNAr) reaction. nih.gov This method transfers the inherent chirality of the starting material to the final product.
Multi-Component Reactions for Structural Diversification
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a one-pot process to form a product that incorporates substantial portions of all the starting materials. baranlab.org MCRs are prized in drug discovery for their ability to rapidly generate libraries of structurally complex molecules from simple building blocks. nih.gov The Ugi and Passerini reactions are cornerstone MCRs that are particularly well-suited for creating peptide-like structures and other highly functionalized molecules. researchgate.netnih.gov
While direct examples involving this compound as a starting component are not prominent in the literature, the principles of MCRs can be readily applied to diversify this scaffold.
The Ugi Four-Component Reaction (U-4CR): The Ugi reaction combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a di-peptide-like α-acylamino carboxamide. nih.gov To diversify the this compound scaffold, one could envision several strategies:
As an Amine Component: If the pyrrolidine NH were available (i.e., starting from 3-amino-5-bromopyridazine and then forming the pyrrolidine ring post-MCR), it could serve as the amine component.
Functional Group Transformation: The bromo-substituent at the C5 position is a key handle for modification. It could be converted into other functional groups, such as an aldehyde or a carboxylic acid, via established organometallic chemistry (e.g., lithiation followed by quenching with DMF or CO₂). This newly installed functional group could then participate as a component in an Ugi reaction, leading to a wide array of derivatives.
The Passerini Three-Component Reaction (P-3CR): The Passerini reaction involves an aldehyde (or ketone), a carboxylic acid, and an isocyanide to yield an α-acyloxy carboxamide. researchgate.net Similar to the Ugi reaction, the bromo-substituent on the pyridazine ring could be transformed into a requisite aldehyde functionality, enabling its use in a Passerini reaction to append diverse side chains. nih.gov
Potential MCR Strategies for Diversification
| MCR Type | Reactants | Potential Product Class | Diversification Approach for the Scaffold |
| Ugi Reaction | Aldehyde, Amine, Carboxylic Acid, Isocyanide | α-Acylamino Carboxamides | Convert the C5-bromo group to an aldehyde or carboxylic acid to serve as a reactant. |
| Passerini Reaction | Aldehyde, Carboxylic Acid, Isocyanide | α-Acyloxy Carboxamides | Convert the C5-bromo group to an aldehyde to participate in the reaction. |
| Groebke-Blackburn-Bienaymé (GBB) Reaction | Aldehyde, Isocyanide, Amidine | 3-Aminoimidazo-fused Heterocycles | The pyridazine ring itself could potentially act as the amidine-like component if suitably substituted with an amino group. |
| Aza-Diels-Alder Reaction | Diene, Dienophile | Nitrogen-containing six-membered rings | The pyridazine ring can act as a diene in inverse electron-demand Diels-Alder reactions, allowing for the annulation of new rings. organic-chemistry.org |
These MCR approaches offer a powerful platform for rapidly exploring the chemical space around the this compound core, enabling the synthesis of large, focused libraries for biological screening.
Spectroscopic Characterization Techniques for Structural Elucidation of this compound and its Derivatives
The unambiguous determination of the chemical structure of this compound and its synthesized derivatives relies on a combination of modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. nih.gov
Mass Spectrometry (MS): Mass spectrometry is crucial for determining the molecular weight and elemental composition of a compound. For this compound (C₈H₁₀BrN₃), high-resolution mass spectrometry (HRMS) would confirm the molecular formula. The presence of bromine is readily identified by a characteristic isotopic pattern, with two major peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br). nih.gov Fragmentation patterns observed under techniques like Collision-Induced Dissociation (CID) can provide structural information. nih.gov Common fragmentation pathways for pyrrolidinyl-substituted heterocycles include the loss of the pyrrolidine ring or cleavage of the bond connecting it to the main scaffold. nih.gov
Predicted Mass Spectrometry Data for C₈H₁₀BrN₃ Data predicted and available from public chemical databases. uni.lu
| Adduct | m/z (mass-to-charge) |
| [M+H]⁺ | 228.01309 / 230.01104 |
| [M+Na]⁺ | 249.99503 / 251.99300 |
| [M+K]⁺ | 265.96897 / 267.96692 |
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of a molecule. researchgate.net
¹H NMR: The proton NMR spectrum would provide information on the number of different types of protons and their connectivity. For this compound, one would expect to see distinct signals for the two protons on the pyridazine ring and signals for the eight protons on the pyrrolidine ring. The chemical shifts and coupling patterns would be diagnostic. The protons on the pyrrolidine ring adjacent to the nitrogen (N-CH₂) would appear further downfield than the other methylene (B1212753) groups (C-CH₂-C).
¹³C NMR: The carbon NMR spectrum would show eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts would differentiate the aromatic carbons of the pyridazine ring from the aliphatic carbons of the pyrrolidine ring. The carbon atom attached to the bromine (C-Br) would have a characteristic chemical shift.
2D NMR Techniques: Advanced 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential for unambiguously assigning all proton and carbon signals and confirming the connectivity between the pyrrolidine ring and the pyridazine core. nih.govmdpi.com
Expected ¹H and ¹³C NMR Chemical Shifts Based on general values for similar chemical environments.
| Atom | Expected ¹H Shift (ppm) | Expected ¹³C Shift (ppm) |
| Pyridazine C-H | 7.0 - 8.5 | 120 - 150 |
| Pyridazine C-Br | - | 110 - 125 |
| Pyridazine C-N | - | 150 - 165 |
| Pyrrolidine N-CH₂ | 3.5 - 4.0 | 45 - 55 |
| Pyrrolidine C-CH₂-C | 1.9 - 2.2 | 20 - 30 |
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. The spectrum of this compound would be characterized by C-H stretching vibrations from both the aromatic pyridazine and aliphatic pyrrolidine components, C=N and C=C stretching from the pyridazine ring, and C-N stretching vibrations. nih.gov The absence of certain bands, such as N-H (around 3300-3500 cm⁻¹) or C=O (around 1650-1800 cm⁻¹), would confirm the structure of the parent compound.
Computational Chemistry and Theoretical Modeling of 5 Bromo 3 Pyrrolidin 1 Ylpyridazine
Quantum Chemical Calculations
Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure and energy of a molecule. These calculations provide a foundational understanding of the molecule's intrinsic properties.
Electronic structure analysis is crucial for understanding a molecule's stability and reactivity. Key components of this analysis include:
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The HOMO represents the outermost orbital containing electrons and acts as an electron donor. The LUMO is the innermost empty orbital and acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule is more prone to chemical reactions. For 5-bromo-3-pyrrolidin-1-ylpyridazine, the HOMO is expected to be localized primarily on the electron-rich pyrrolidine (B122466) ring and the pyridazine (B1198779) nitrogen atoms, while the LUMO would likely be distributed across the electron-deficient pyridazine ring, influenced by the electronegative bromine atom.
Electrostatic Potential (ESP) Map: An ESP map illustrates the charge distribution on the molecule's surface. Red regions indicate areas of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue regions show positive potential (electron-poor), which are prone to nucleophilic attack. In an ESP map of this compound, negative potential would be anticipated around the nitrogen atoms of the pyridazine ring, making them potential sites for hydrogen bonding. The hydrogen atoms on the pyrrolidine ring would exhibit positive potential.
Quantum chemical calculations can predict sites of reactivity and offer insights into reaction mechanisms. By analyzing parameters such as atomic charges and Fukui functions, chemists can identify which atoms are most likely to participate in electrophilic or nucleophilic reactions. For instance, the bromine atom at the 5-position of the pyridazine ring is a potential site for nucleophilic substitution or cross-coupling reactions, a common transformation for aryl halides. Theoretical modeling could predict the activation energies for these reactions, helping to determine the most favorable reaction pathways and conditions.
The pyrrolidine ring in this compound is not planar and can adopt several conformations (e.g., "envelope" or "twist" forms). Conformational analysis involves calculating the relative energies of these different spatial arrangements to identify the most stable, lowest-energy conformer. This is vital as the three-dimensional shape of a molecule dictates how it can interact with biological targets like enzymes or receptors. The energy barrier to rotation around the C-N bond connecting the pyrrolidine and pyridazine rings would also be a key parameter determined in such an analysis.
Table 1: Illustrative Conformational Energy Profile This table illustrates the type of data generated from a conformational analysis. The values are hypothetical examples.
| Conformer | Dihedral Angle (C4-C3-N1'-C2') | Relative Energy (kcal/mol) | Population (%) at 298K |
|---|---|---|---|
| A | 30° | 0.00 | 75.3 |
| B | 90° | 1.50 | 10.1 |
| C | 150° | 0.85 | 14.6 |
Molecular Dynamics Simulations and Ligand-Target Interaction Prediction
While quantum mechanics is excellent for single molecules, molecular dynamics (MD) simulations are used to study the movement and interaction of a molecule within a larger system, such as in solution or bound to a protein. bohrium.commdpi.com MD simulations track the motions of atoms over time, providing a dynamic picture of molecular behavior. bohrium.com
If this compound were identified as a ligand for a specific biological target (e.g., an enzyme or receptor), MD simulations could predict its binding mode and stability. rsc.org The process involves docking the ligand into the protein's binding site and then simulating the complex's behavior in a water environment. mdpi.com The simulation can reveal:
Binding Stability: By monitoring the root-mean-square deviation (RMSD) of the ligand, one can assess if it remains stably bound in the pocket.
Key Interactions: Analysis of the MD trajectory highlights persistent hydrogen bonds, hydrophobic interactions, or ionic bonds between the ligand and protein residues that are crucial for binding affinity.
Conformational Changes: MD can show how the protein or ligand changes shape to accommodate each other, an effect known as "induced fit."
In Silico ADME Prediction and Property Optimization
In silico ADME (Absorption, Distribution, Metabolism, Excretion) prediction uses computational models to estimate the pharmacokinetic properties of a compound. sciensage.info These predictions are vital in early-stage drug discovery to filter out candidates with poor drug-like properties. researchgate.netfrontiersin.org For this compound, various ADME parameters can be calculated.
Table 2: Predicted Physicochemical and ADME Properties These values are calculated based on established computational models and provide an estimation of the compound's properties.
| Property | Predicted Value | Significance |
|---|---|---|
| Molecular Weight | 227.09 g/mol | Within the typical range for oral drugs (<500). |
| XlogP | 1.5 | Indicates good lipophilicity for cell membrane permeability. uni.lu |
| Topological Polar Surface Area (TPSA) | 28.9 Ų | Suggests good potential for oral bioavailability. |
| Hydrogen Bond Donors | 0 | |
| Hydrogen Bond Acceptors | 3 | |
| Lipinski's Rule of Five | 0 violations | The compound meets the criteria for a drug-like molecule. |
| Caco-2 Permeability | Moderate to High | Predicts the compound may be well-absorbed from the intestine. frontiersin.org |
| P-glycoprotein Substrate | Likely No | Suggests the compound may not be actively removed from cells by efflux pumps. frontiersin.org |
These predictions suggest that this compound has a favorable profile for oral bioavailability. researchgate.net If a property were suboptimal (e.g., poor solubility), computational models could guide the design of analogs to improve it without sacrificing desired activity.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Analogs
Quantitative Structure-Activity Relationship (QSAR) is a modeling technique used to correlate the chemical structure of a series of compounds with their biological activity. nih.gov If a set of analogs of this compound were synthesized and tested for a specific activity (e.g., enzyme inhibition), a QSAR model could be developed.
The process involves:
Data Set Collection: A series of related molecules with varying substituents and their corresponding measured biological activities is compiled.
Descriptor Calculation: For each molecule, a wide range of numerical descriptors is calculated. These can be electronic (e.g., partial charges), steric (e.g., molecular volume), or topological (e.g., connectivity indices).
Model Generation: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to create a mathematical equation that links the descriptors to the activity. nih.gov
Validation and Prediction: The model is validated to ensure its predictive power. A robust QSAR model can then be used to predict the activity of new, yet-to-be-synthesized analogs, guiding chemists to focus their efforts on the most promising structures. nih.gov
For example, a QSAR study on pyrrolidine analogs could reveal that increasing the electrostatic potential on the pyridazine ring while maintaining a specific shape enhances activity, providing a clear strategy for designing improved compounds. nih.gov
Preclinical Biological and Pharmacological Investigations of 5 Bromo 3 Pyrrolidin 1 Ylpyridazine Analogues
In Vitro Biological Activity Profiling
The in vitro evaluation of 5-bromo-3-pyrrolidin-1-ylpyridazine analogues has spanned a variety of biological assays to determine their potential as therapeutic agents. These investigations have primarily focused on enzyme inhibition, receptor binding, cellular pathway modulation, and antimicrobial effects.
Analogues of this compound have been investigated for their ability to inhibit key enzymes implicated in disease pathogenesis, notably kinases and stearoyl-CoA desaturase 1 (SCD1).
Kinase Inhibition:
A series of 3,6-disubstituted pyridazines were synthesized and evaluated for their potential to inhibit cyclin-dependent kinase 2 (CDK2), a crucial regulator of the cell cycle and a target in cancer therapy. nih.govnih.gov Several of these compounds demonstrated significant inhibitory activity against CDK2. For instance, the methyltetrahydropyran-bearing pyridazine (B1198779) 11m emerged as a potent inhibitor with an IC₅₀ value of 20.1 nM. nih.gov Other analogues, such as compounds 11e , 11h , and 11l , also showed good inhibitory activity with IC₅₀ values of 151, 43.8, and 55.6 nM, respectively. nih.gov These findings highlight the potential of the pyridazine scaffold in designing effective CDK2 inhibitors.
| Compound | CDK2 Inhibition (IC₅₀) |
| 11e | 151 nM |
| 11h | 43.8 nM |
| 11l | 55.6 nM |
| 11m | 20.1 nM |
SCD1 Inhibition:
The pyridazine core has also been incorporated into molecules designed to inhibit stearoyl-CoA desaturase-1 (SCD1), an enzyme involved in lipid metabolism and a target for metabolic diseases. nih.gov Research has shown that replacing a pyridine (B92270) group with a pyridazine in certain molecular frameworks can lead to a nearly three-fold increase in potency against SCD1. jocpr.com Further studies on 4-bicyclic heteroaryl-piperidine derivatives containing a pyridazine ring identified compounds with potent SCD1 inhibitory activity. nih.gov Halogen substitution at the 6-position of an indoline (B122111) ring within these structures was found to significantly improve potency. jocpr.com
The interaction of pyridazine-containing compounds with various receptors has been a subject of investigation, revealing their potential to modulate key signaling pathways.
Histamine (B1213489) H₃ Receptor:
Optimization of pyridazin-3-one phenoxypiperidines led to the discovery of potent and selective histamine H₃ receptor antagonists. nih.gov Specifically, the compound 5-[4-(cyclobutyl-piperidin-4-yloxy)-phenyl]-6-methyl-2H-pyridazin-3-one 8b was identified as a potent antagonist of the H₃ receptor. nih.gov This highlights the utility of the pyridazine moiety in developing ligands for this important CNS target.
GABA-A Receptors:
Screening of chemical libraries has identified pyridazine derivatives as ligands for GABA-A receptors. nih.gov Further chemical evolution of an initial hit compound led to a new series of ligands with nanomolar affinity and functional selectivity for the GABA-A α5 receptor subtype. nih.gov
Benzodiazepine (B76468) Receptor:
Derivatives of a tricyclic heteroaromatic system, pyrido[3′,2′:5,6]thiopyrano[4,3-c]pyridazine-3(2H,5H)-one, have been synthesized and evaluated for their binding affinity to the benzodiazepine receptor (BZR). mdpi.com Some of these compounds exhibited affinity in the micromolar to submicromolar range, with one derivative showing a Ki of 0.695 μM. mdpi.com
Cell-based assays have been instrumental in understanding the functional consequences of the biological activities of pyridazine analogues, particularly in the context of cancer.
Antiproliferative Activity:
A series of 3,6-disubstituted pyridazines demonstrated significant antiproliferative activity against human breast cancer cell lines T-47D and MDA-MB-231. nih.govnih.gov The methyltetrahydropyran-bearing pyridazine 11m was a standout, showing submicromolar growth inhibitory potency against both T-47D (IC₅₀ = 0.43 µM) and MDA-MB-231 (IC₅₀ = 0.99 µM) cell lines. nih.govnih.gov Other analogues also displayed potent activity, with IC₅₀ values in the low micromolar to submicromolar range. nih.gov
| Compound | T-47D (IC₅₀) | MDA-MB-231 (IC₅₀) |
| 11i | 0.44 µM | - |
| 11m | 0.43 µM | 0.99 µM |
| 11d | - | 2.18 µM |
| 11h | - | 2.44 µM |
| 11l | - | 1.30 µM |
| 11n | - | 2.94 µM |
Further studies revealed that these compounds could induce cell cycle arrest and apoptosis in breast cancer cells, providing a mechanistic basis for their antiproliferative effects. nih.gov
The pyridazine and pyrrolidine (B122466) moieties are present in various compounds screened for their antimicrobial properties.
Antibacterial Activity:
New pyridazine derivatives have shown strong to very strong antibacterial activity, particularly against Gram-negative bacteria. nih.gov Chloro-substituted derivatives exhibited the highest activity, with Minimum Inhibitory Concentrations (MICs) ranging from 0.892 to 3.744 μg/mL against E. coli, P. aeruginosa, and S. marcescens. nih.gov Additionally, 3-(3-aryl-pyrrolidin-1-yl)-5-aryl-1,2,4-triazine derivatives have demonstrated promising antibiotic activity against a range of drug-resistant Staphylococcus aureus strains, as well as against Mycobacterium tuberculosis and Bacillus anthracis. nih.gov
Antifungal Activity:
While some pyridazine derivatives have been screened for antifungal activity, they have generally not shown significant effects at the same concentrations as their antibacterial activity. nih.gov
Antiviral Activity:
Certain pyridazine derivatives have been evaluated for their antiviral potential, for instance, against the Hepatitis A virus (HAV). researchgate.net
Structure-Activity Relationship (SAR) Studies
The systematic modification of the this compound scaffold and related structures has provided valuable insights into the relationship between chemical structure and biological activity. nih.gov
The nature and position of substituents on the pyridazine and pyrrolidine rings have a profound impact on the biological potency and selectivity of these analogues.
For SCD1 inhibitors , it was observed that replacing a pyridine group with a pyridazine significantly enhanced potency. jocpr.com Furthermore, the introduction of halogen substituents at specific positions on an associated bicyclic heteroaryl ring was found to be crucial for improving inhibitory activity. jocpr.com
In the context of CDK2 inhibitors , the substituent at the 6-position of the pyridazine ring played a key role in determining potency. nih.govnih.gov The presence of a methyltetrahydropyran group in compound 11m led to the most potent inhibition in the series. nih.govnih.gov
Regarding antihistamine H₃ receptor antagonists , the optimization of substituents at the R² and R⁶ positions of the pyridazin-3-one ring was critical for achieving high potency and selectivity. nih.gov
For antibacterial agents , the presence of a chloro-substituent on the pyridazine ring was associated with the highest antibacterial activity against Gram-negative bacteria. nih.gov In a series of 2,3-pyrrolidinedione analogues, a 5-ethyl substituent conferred the most potent antimicrobial activity, while larger or no substitution at this position led to a loss of activity. nih.gov
Positional Isomer Effects on Activity
The arrangement of substituents on the pyridazine ring is a critical determinant of a compound's biological activity. In the development of analogues related to this compound, structure-activity relationship (SAR) studies have elucidated how the spatial positioning of the bromo and pyrrolidinyl groups, as well as other modifications, impacts efficacy.
For instance, in a series of novel 5-bromo-7-azaindolin-2-one derivatives, modifications to the side chain connected to the core structure revealed significant variations in antitumor activity. Researchers found that the length of the alkyl linker between an amide group and the pyridine ring was well-tolerated, particularly with chains of three or four carbons. nih.gov The introduction of a bromine atom at the 5-position of the 7-azaindolin-2-one core was a key feature of these potent analogues.
One of the most active compounds from this series, designated 23p, which incorporates the 5-bromo-7-azaindolin-2-one scaffold, demonstrated IC₅₀ values between 2.357 and 3.012 μM against HepG2, A549, and Skov-3 cancer cell lines. nih.gov This represented an 8.4 to 11.3-fold greater potency than the reference compound, Sunitinib. nih.gov Another analogue, compound 23c, showed an IC₅₀ value of 3.103 μM against the A549 cell line, while compound 23d had an IC₅₀ of 3.721 μM against Skov-3 cells, potencies that were 9.4 and 8.6 times higher than Sunitinib, respectively. nih.gov
Role of 5 Bromo 3 Pyrrolidin 1 Ylpyridazine As a Chemical Building Block and Scaffold
Integration into Privileged Pyridazine (B1198779) Scaffold Research
The pyridazine ring is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds. Its two adjacent nitrogen atoms can act as hydrogen bond acceptors and influence the electronic properties of the entire molecule.
While there is no specific research detailing the integration of 5-bromo-3-pyrrolidin-1-ylpyridazine into such programs, it is plausible that this scaffold could be of interest. The combination of a pyrrolidine (B122466) ring, a common feature in successful drugs, and the pyridazine core could yield compounds with novel pharmacological profiles. Research on related pyrido-pyridazinone derivatives has identified potent FER tyrosine kinase inhibitors, demonstrating the potential of this general scaffold in developing anticancer agents. ossila.com
Utility in the Construction of Complex Molecular Architectures
The bromine atom on the this compound scaffold is a key feature for constructing more complex molecules. It can readily participate in a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. These reactions would allow for the introduction of a wide range of substituents at this position, enabling the exploration of the chemical space around the pyridazine core.
For example, a hypothetical Suzuki coupling reaction could be used to introduce various aryl or heteroaryl groups, leading to the generation of diverse compound libraries for screening. The utility of bromo-pyridazines as intermediates is well-documented in patent literature for the synthesis of complex heterocyclic systems.
Applications in Fragment-Based Drug Discovery (FBDD) as a Core Fragment
Fragment-Based Drug Discovery (FBDD) is a powerful method for identifying lead compounds by screening small, low-complexity molecules (fragments). The pyrrolidine moiety itself is considered a valuable fragment due to its three-dimensional character and its presence in many natural products and approved drugs.
Although there is no direct evidence of this compound being used as a core fragment in FBDD campaigns, its molecular weight and structural features are consistent with those of a typical fragment. The combination of the flat pyridazine ring and the 3D pyrrolidine group could allow it to make favorable interactions with a variety of biological targets.
Contribution to Novel Heterocyclic System Development
The chemical reactivity of this compound allows for its potential use in the development of novel heterocyclic systems. The pyridazine ring can undergo various chemical transformations, including nucleophilic aromatic substitution and metal-catalyzed reactions, to generate more complex, fused, or substituted heterocyclic structures.
For instance, the bromine atom could be displaced by a nucleophile to introduce new functional groups. Furthermore, the nitrogen atoms of the pyridazine ring could be alkylated or oxidized to create novel derivatives. The synthesis of related compounds like 5-oxopyrrolidine-3-carbohydrazides has been shown to yield potent protein kinase inhibitors, illustrating how modifications of the pyrrolidine and an associated heterocyclic core can lead to biologically active molecules.
Future Research Directions and Translational Perspectives for the Pyridazine Pyrrolidine Scaffold
Development of Chemo- and Regioselective Synthetic Methods
The advancement of novel therapeutic agents based on the pyridazine-pyrrolidine scaffold is highly dependent on the development of efficient and selective synthetic methods. The ability to control the precise three-dimensional arrangement of atoms (regioselectivity) and to selectively react specific functional groups (chemoselectivity) is paramount for creating diverse libraries of compounds for biological screening.
Recent research has focused on innovative synthetic routes to construct and functionalize the pyridazine (B1198779) and pyrrolidine (B122466) rings. For instance, regioselective synthesis of trisubstituted pyridazines has been achieved through an inverse-electron-demand Diels-Alder reaction of tetrazines with alkynyl sulfides. rsc.org This method offers good transformability of the sulfur substituents, allowing for the synthesis of a range of pyridazines without the formation of regioisomers. rsc.org Another approach involves the [3+2] dipolar cycloaddition reaction, which has been successfully employed for the synthesis of pyrrolo[1,2-b]pyridazines. researchgate.netnih.gov The use of microwave irradiation in these cycloaddition reactions has been shown to significantly accelerate the reaction time and improve yields, presenting an environmentally friendly alternative to classical heating methods. nih.govmdpi.com
The functionalization of the pre-formed pyridazine-pyrrolidine core is another key area of research. The development of selective cross-coupling reactions, for example, allows for the introduction of a wide variety of substituents at specific positions on the scaffold, which is crucial for tuning the pharmacological properties of the resulting molecules. The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a versatile scaffold in its own right and its synthesis and functionalization have been extensively studied. dntb.gov.ua The combination of these two heterocyclic systems into a single scaffold provides a rich chemical space for the design of new drugs.
Future efforts in this area should continue to focus on the development of atom-economical and environmentally benign synthetic methods. The exploration of novel catalytic systems, including photoredox catalysis and enzymatic catalysis, could provide new avenues for the chemo- and regioselective synthesis of pyridazine-pyrrolidine derivatives.
Exploration of Novel Biological Targets and Therapeutic Areas
The pyridazine moiety is a well-established pharmacophore found in numerous biologically active compounds. rjptonline.org Derivatives of pyridazine have demonstrated a wide spectrum of pharmacological activities, including anticancer, acs.orgnih.gov antimicrobial, researchgate.netnih.gov anti-inflammatory, sarpublication.com antihypertensive, sarpublication.com and antiviral properties. rjptonline.org The incorporation of a pyrrolidine ring can further enhance the biological activity and drug-like properties of these compounds.
The pyridazine-pyrrolidine scaffold has been investigated for its potential in various therapeutic areas. For example, certain pyridazine derivatives have been identified as potent inhibitors of c-Jun N-terminal kinase 1 (JNK1), a key enzyme in inflammatory and neurodegenerative diseases. acs.org In the realm of oncology, pyridazinone-based compounds have been designed as dual antimicrobial and anticancer agents, targeting enzymes like VEGFR-2. nih.gov Furthermore, pyridopyridazine (B8481360) derivatives, which feature a fused pyridine (B92270) and pyridazine ring system, have shown promise as selective inhibitors of phosphodiesterases and as ligands for GABA-A receptors. researchgate.net
The future exploration of novel biological targets for the pyridazine-pyrrolidine scaffold is a key research direction. High-throughput screening of compound libraries against a wide range of biological targets will be instrumental in identifying new therapeutic opportunities. Additionally, a deeper understanding of the structure-activity relationships (SAR) of this scaffold will enable the rational design of compounds with improved potency and selectivity for specific targets. The versatility of the pyridazine ring as a building block in drug discovery suggests that the pyridazine-pyrrolidine scaffold holds significant untapped potential for the treatment of a wide range of diseases. researchgate.netresearchgate.net
Integration of Advanced Computational and Artificial Intelligence Approaches in Design
The integration of computational and artificial intelligence (AI) approaches is revolutionizing the field of drug discovery. acs.orgmdpi.comnih.gov These in-silico tools can significantly accelerate the design and optimization of novel drug candidates by predicting their biological activity and pharmacokinetic properties. For the pyridazine-pyrrolidine scaffold, computational methods can be applied at various stages of the drug discovery pipeline.
Interactive Table: Computational Approaches in Drug Design for the Pyridazine-Pyrrolidine Scaffold
| Computational Method | Application in Drug Design | Potential Impact on Pyridazine-Pyrrolidine Scaffold |
| Molecular Docking | Predicts the binding orientation of a ligand to a target protein. | Identify potential binding modes of pyridazine-pyrrolidine analogs in the active sites of various enzymes and receptors. |
| Virtual Screening | Screens large libraries of virtual compounds against a biological target. | Rapidly identify hit compounds from virtual libraries of pyridazine-pyrrolidine derivatives. |
| Quantitative Structure-Activity Relationship (QSAR) | Relates the chemical structure of a compound to its biological activity. | Develop predictive models to guide the synthesis of more potent pyridazine-pyrrolidine analogs. |
| Molecular Dynamics (MD) Simulations | Simulates the dynamic behavior of a ligand-protein complex over time. | Provide insights into the stability of the binding interaction and the conformational changes induced by ligand binding. |
| Artificial Intelligence (AI) and Machine Learning (ML) | Can be used for de novo drug design, predicting ADMET properties, and analyzing large datasets. nih.govspringernature.com | Generate novel pyridazine-pyrrolidine structures with desired properties and predict their safety profiles. |
Strategic Design of Next-Generation Analogs with Enhanced Preclinical Profiles
The ultimate goal of any drug discovery program is to develop a safe and effective medicine. For the pyridazine-pyrrolidine scaffold, the strategic design of next-generation analogs with enhanced preclinical profiles is a critical step towards achieving this goal. This involves a multi-parameter optimization process aimed at improving not only the potency and selectivity of the compounds but also their pharmacokinetic and safety profiles.
A key aspect of this strategic design is the optimization of the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of the lead compounds. For example, modifications to the pyridazine-pyrrolidine scaffold can be made to improve metabolic stability, thereby increasing the half-life of the drug in the body. acs.org This can be achieved by introducing metabolic blockers at sites of known metabolic instability or by modulating the physicochemical properties of the molecule to reduce its susceptibility to metabolic enzymes.
Furthermore, the design of next-generation analogs should focus on minimizing off-target effects and potential toxicity. This can be achieved by improving the selectivity of the compounds for their intended biological target and by conducting thorough in vitro and in vivo safety assessments. The use of advanced preclinical models, including animal models of disease and human-derived cell-based assays, will be essential for evaluating the efficacy and safety of the optimized analogs. acs.org A successful example of such optimization led to a compound with significantly improved in vivo safety and pharmacokinetic profiles, highlighting the potential of this approach. acs.org
The development of prodrugs and novel drug delivery systems can also be explored to enhance the preclinical profile of pyridazine-pyrrolidine-based drug candidates. By focusing on a holistic approach that considers all aspects of drug-likeness, researchers can increase the probability of translating promising lead compounds into clinically successful drugs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
